molecular formula C9H11NO2 B099599 N-hydroxy-3-phenylpropanamide CAS No. 17698-11-2

N-hydroxy-3-phenylpropanamide

Cat. No.: B099599
CAS No.: 17698-11-2
M. Wt: 165.19 g/mol
InChI Key: HYBGBWAPFWWJRE-UHFFFAOYSA-N
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Description

N-hydroxy-3-phenylpropanamide: is an organic compound with the molecular formula C9H11NO2 It is a member of the hydroxamic acid family, characterized by the presence of a hydroxylamine functional group attached to an amide

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Angeli-Rimini Reaction: One common method for synthesizing hydroxamic acids, including N-hydroxy-3-phenylpropanamide, is the Angeli-Rimini reaction.

    Photoinduced One-Pot Synthesis: Another method involves the photoinduced one-pot synthesis from aldehydes using in-situ generated silver nanoclusters.

Industrial Production Methods: Industrial production methods for this compound typically involve optimized versions of the above synthetic routes, focusing on cost-effectiveness and scalability. The use of inexpensive reagents and one-pot synthesis techniques are preferred to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-hydroxy-3-phenylpropanamide can undergo oxidation reactions, where the hydroxylamine group is oxidized to a nitroso or nitro group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-hydroxy-3-phenylpropanamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, hydroxamic acids are known for their ability to chelate metal ions, making them useful in the design of enzyme inhibitors.

Industry: The compound is used in the production of polymers and materials with specific properties. Its ability to form stable complexes with metal ions makes it valuable in materials science .

Mechanism of Action

The mechanism of action of N-hydroxy-3-phenylpropanamide involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby preventing substrate binding and catalysis. The compound’s hydroxylamine group plays a crucial role in this chelation process .

Comparison with Similar Compounds

  • N-hydroxy-2-phenylpropanamide
  • N-hydroxy-4-phenylbutanamide
  • N-hydroxy-3-phenylbutanamide

Uniqueness: N-hydroxy-3-phenylpropanamide is unique due to its specific structure, which allows for selective chelation of certain metal ions. This selectivity can be advantageous in designing targeted enzyme inhibitors and materials with specific properties .

Properties

IUPAC Name

N-hydroxy-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9(10-12)7-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBGBWAPFWWJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399509
Record name N-hydroxy-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17698-11-2
Record name N-hydroxy-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To methyl 3-phenyl propionate (0.328 g, 2.0 mmol) in THF:MeOH:50% aqueous NH2OH (1:1:0.5, 2.5 mL) was added KCN (5 mg, 0.08 mmol, 4 mol %)) and the mixture was stirred at ambient temperature. After 3 h the reaction was complete by HPLC and saturated aqueous citric acid was added (25 mL) followed by extraction with EtOAc (3×25 mL). The organic phase was isolated, dried (MgSO4), filtered, and the filtrate was concentrated in vacuo to give a residue. The residue was purified by reverse phase HPLC (C-18, 5μ 100×30 mm column), eluting with a gradient of acetonitrile: water (0.05% TFA). Following lyophilization of the product fractions there was obtained pure N-hydroxy-3-phenylpropionamide (IIc) as a fluffy solid (0.220 g, 67% yield): LRMS (M+H)+: 166.0 m/z; 1H NMR (DMSO-d6) δ: 10.31(s, 1H), 8.68(br, 1H), 7.17(m, 5H), 2.79(t, 2H), 2.21(t, 2H); Anal (C,H,N): % C (calc) 65.44, (found) 65.38; % H (calc.) 6.71, (found) 6.61; % N (calc.) 8.48, (found) 8.08.
[Compound]
Name
methyl 3-phenyl propionate
Quantity
0.328 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
2.5 mL
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reactant
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Quantity
5 mg
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reactant
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Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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